1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Catalog No.
S797898
CAS No.
139756-01-7
M.F
C8H12N4O3
M. Wt
212.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamid...

CAS Number

139756-01-7

Product Name

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

IUPAC Name

2-methyl-4-nitro-5-propylpyrazole-3-carboxamide

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

InChI

InChI=1S/C8H12N4O3/c1-3-4-5-6(12(14)15)7(8(9)13)11(2)10-5/h3-4H2,1-2H3,(H2,9,13)

InChI Key

BMLPAJIEDKJHSB-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C

solubility

31.6 [ug/mL]

Synonyms

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide; Sildenafil Amide Impurity

Canonical SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C

The exact mass of the compound 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-01-7) is a highly crystalline, stable pyrazole intermediate fundamentally integral to the commercial synthesis of sildenafil citrate and related phosphodiesterase type 5 (PDE5) inhibitors [1]. Structurally, it features a fully functionalized pyrazole core with a propyl group for lipophilicity, a pre-installed carboxamide required for final pyrimidinone ring closure, and a nitro group primed for reduction [1]. In industrial procurement, sourcing this specific advanced intermediate is a strategic decision that bypasses the highly hazardous, exothermic nitration of earlier precursors while providing a shelf-stable material that can be cleanly reduced to the oxidation-sensitive amino-pyrazole immediately prior to coupling [1].

Substituting this compound with its immediate precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, forces the manufacturer to perform a high-risk nitration step that is prone to thermal runaway and explosive decarboxylation at elevated temperatures[1]. Conversely, attempting to procure the downstream reduced product, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, introduces severe supply chain vulnerabilities, as the electron-rich amino-pyrazole is highly susceptible to oxidative degradation during transit and storage [1]. Furthermore, utilizing ester or acid variants instead of the pre-formed carboxamide leads to substantial yield losses (often dropping to 30-70%) due to competing hydrolysis reactions during late-stage cyclization [1]. Thus, the nitro-carboxamide represents the optimal, non-substitutable node for safe procurement and stable stockpiling.

Avoidance of Exothermic Nitration and Decarboxylation Hazards

The nitration of the upstream precursor requires fuming nitric acid in concentrated sulfuric acid. This reaction is highly exothermic; if the temperature inadvertently reaches 120 °C, the carboxylic acid undergoes a violent decarboxylation, generating massive volumes of CO2 gas and pressurizing the reactor [1]. Procuring the pre-nitrated 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide completely eliminates this critical process safety hazard from the manufacturing facility [1].

Evidence DimensionThermal runaway / Decarboxylation risk
Target Compound Data0 risk (pre-nitrated, no fuming HNO3 required)
Comparator Or Baseline1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (High risk: exothermic decarboxylation at 120 °C)
Quantified DifferenceComplete elimination of thermal runaway hazard
ConditionsIndustrial scale-up conditions (fuming HNO3, H2SO4)

Eliminates the most dangerous and infrastructure-intensive step in the commercial synthesis of sildenafil.

Superior Shelf Stability vs. Downstream Amino-Pyrazole

While the downstream 4-amino derivative is required for the final coupling, it is an electron-rich aromatic amine prone to rapid oxidation and degradation upon exposure to air and light [1]. In contrast, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a highly stable, crystalline solid (melting point 137-141 °C) that can be stored indefinitely under standard conditions. Industrial protocols specifically reduce the nitro compound in situ or immediately prior to use to avoid handling the unstable amine[1].

Evidence DimensionOxidative stability and shelf life
Target Compound DataHigh stability (crystalline solid, mp 137-141 °C, indefinite storage)
Comparator Or Baseline4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Rapid oxidative degradation during storage)
Quantified DifferenceIndefinite shelf life vs. immediate degradation risk
ConditionsAmbient storage and transit conditions

Allows manufacturers to safely stockpile the intermediate without cold-chain logistics or yield losses due to degradation.

Quantitative Conversion via Telescoped Catalytic Reduction

The target nitro-carboxamide is perfectly optimized for clean, high-yielding catalytic hydrogenation. Under standard industrial conditions (5% Pd/C, 50 psi H2, 50 °C for 4 hours in ethyl acetate), it undergoes quantitative conversion to the amino derivative [1]. Unlike older medicinal chemistry routes that utilized SnCl2/HCl and generated massive amounts of heavy metal waste, this catalytic reduction leaves no residues, allowing the resulting ethyl acetate solution to be used directly in the subsequent coupling step without isolation [1].

Evidence DimensionReduction yield and waste generation
Target Compound DataQuantitative conversion, zero heavy metal waste (Pd/C, H2)
Comparator Or BaselineMedicinal chemistry route (SnCl2/HCl reduction generating stoichiometric tin waste)
Quantified Difference100% reduction in heavy metal waste generation
Conditions50 psi H2, 50 °C, 4 h in ethyl acetate

Enables a streamlined, environmentally friendly telescoping process where the intermediate is reduced and immediately coupled without costly isolation steps.

Securing the Carboxamide to Prevent Late-Stage Hydrolysis

Installing the carboxamide group at the nitro stage (to form 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide) is critical for protecting the overall yield [1]. If the carboxylic acid is carried forward and cyclization is attempted later, competing hydrolysis reactions severely degrade the yield. Literature reviews of alternative cyclization methods utilizing the acid form show moderate yields of only 30-70%, whereas utilizing the pre-formed carboxamide ensures high-efficiency closure of the pyrazolo[4,3-d]pyrimidine ring [1].

Evidence DimensionLate-stage cyclization yield
Target Compound DataHigh efficiency (carboxamide pre-installed)
Comparator Or BaselineLate-stage amidation/cyclization using the carboxylic acid (30-70% yield due to hydrolysis)
Quantified DifferencePrevention of 30-70% yield loss during cyclization
ConditionsAqueous alcoholic sodium hydroxide and hydrogen peroxide cyclization conditions

Procuring the intermediate with the carboxamide already installed prevents catastrophic yield losses during the final, most expensive steps of the API synthesis.

Commercial Manufacturing of Sildenafil Citrate

As the definitive advanced intermediate, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is procured by generic API manufacturers to bypass hazardous nitration steps and streamline the production of sildenafil, ensuring high process safety and maximum yield [1].

Synthesis of Novel PDE5 Inhibitor Analogs

Used as a stable core building block by medicinal chemists developing next-generation pyrazolo[4,3-d]pyrimidine derivatives for pulmonary arterial hypertension or erectile dysfunction, leveraging its stable carboxamide for diverse ring-closure strategies [1].

Telescoped Flow Chemistry Development

Ideal for continuous manufacturing setups where the stable nitro compound is continuously hydrogenated over a packed Pd/C bed and directly fed into a coupling reactor, completely avoiding the isolation of the unstable amino intermediate [1].

XLogP3

0.5

UNII

7Y5R094CF5

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

139756-01-7

Wikipedia

1-methyl-4-nitro-3-propylpyrazole-5-carboxamide

Dates

Last modified: 08-15-2023

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